molecular formula C6H10ClFN2 B1492279 3-(3-Fluoroazetidin-3-yl)propanenitrile hydrochloride CAS No. 2097978-94-2

3-(3-Fluoroazetidin-3-yl)propanenitrile hydrochloride

Cat. No.: B1492279
CAS No.: 2097978-94-2
M. Wt: 164.61 g/mol
InChI Key: TUGQTGDQXYQUHH-UHFFFAOYSA-N
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Description

3-(3-Fluoroazetidin-3-yl)propanenitrile hydrochloride is a chemical compound characterized by its unique structure, which includes a fluorine atom attached to an azetidine ring. This compound is of interest in various scientific and industrial applications due to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Fluoroazetidin-3-yl)propanenitrile hydrochloride typically involves the fluorination of azetidine derivatives followed by subsequent reactions to introduce the propanenitrile group. One common method involves the reaction of 3-azetidinol with a fluorinating agent, such as Selectfluor, to produce 3-fluoroazetidin-3-ol. This intermediate is then converted to the nitrile group through a dehydration reaction using reagents like thionyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes and the use of continuous flow reactors to ensure consistent quality and yield. The choice of reagents and reaction conditions is optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Fluoroazetidin-3-yl)propanenitrile hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate or chromic acid are commonly used.

  • Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a catalyst are typical reagents.

  • Substitution: Various nucleophiles, such as alkyl halides or amines, can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones

  • Reduction: Amines, alcohols

  • Substitution: Fluorinated amines, ethers

Scientific Research Applications

3-(3-Fluoroazetidin-3-yl)propanenitrile hydrochloride has several applications in scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand the role of fluorinated compounds in biological systems.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(3-Fluoroazetidin-3-yl)propanenitrile hydrochloride exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The fluorine atom can enhance the binding affinity and selectivity of the compound towards its target.

Comparison with Similar Compounds

  • 3-(3-Fluoroazetidin-3-yl)pyridine

  • (3-Fluoroazetidin-3-yl)methanol hydrochloride

  • Methyl 3-(3-fluoroazetidin-3-yl)benzoate hydrochloride

Uniqueness: 3-(3-Fluoroazetidin-3-yl)propanenitrile hydrochloride stands out due to its specific structural features, such as the presence of the nitrile group, which imparts unique chemical reactivity compared to other fluorinated azetidines. This allows for a broader range of applications and synthetic transformations.

Properties

IUPAC Name

3-(3-fluoroazetidin-3-yl)propanenitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9FN2.ClH/c7-6(2-1-3-8)4-9-5-6;/h9H,1-2,4-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUGQTGDQXYQUHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(CCC#N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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